molecular formula C7H8BrNO2S B3029809 Ethyl 5-bromo-4-methylthiazole-2-carboxylate CAS No. 79247-80-6

Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Cat. No.: B3029809
CAS No.: 79247-80-6
M. Wt: 250.12
InChI Key: MMOVAAILXOXJJD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 79247-80-6) is a high-purity brominated thiazole derivative offered as an industrial-grade chemical building block . This compound serves as a versatile heterocyclic building block in organic synthesis and pharmaceutical research. The presence of both a bromo substituent and an ester functional group on the thiazole core makes it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitution. Thiazole intermediates like this one are frequently employed in the development of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals . It is strictly for research and development purposes and is a key intermediate for specialists in medicinal chemistry and material science. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-4(2)5(8)12-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVAAILXOXJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731569
Record name Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-80-6
Record name Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-methylthiazole-2-carboxylate can be synthesized through several methods. One common method involves the bromination of 4-methylthiazole-2-carboxylic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-4-methylthiazole-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases. Its unique structure allows for modifications that enhance biological activity.

Case Study: Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the thiazole ring have led to compounds effective against resistant strains of bacteria, demonstrating its potential in drug development .

Agricultural Chemistry

This compound plays a crucial role in formulating agrochemicals, including fungicides and herbicides. The thiazole ring enhances its efficacy against specific pests while minimizing harm to beneficial organisms.

Data Table: Agrochemical Applications

Application TypeCompound TypeTarget OrganismEfficacy
FungicideThis compoundFungal pathogensHigh
HerbicideVarious formulationsBroadleaf weedsModerate

Material Science

In material science, this compound is used in the development of specialty polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in protective coatings.

Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, leading to more robust materials for industrial applications .

Biochemical Research

Researchers utilize this compound in studies focused on enzyme inhibition and receptor binding. Its interactions with various biological targets provide insights into metabolic pathways and potential therapeutic targets.

Mechanism of Action
The thiazole ring interacts with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, compounds containing thiazole rings have been shown to bind to DNA and proteins, affecting cellular processes such as replication and transcription .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methylthiazole-2-carboxylate is largely dependent on its interactions with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, compounds containing thiazole rings have been shown to bind to DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The positional arrangement of substituents on the thiazole ring significantly impacts electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents (Position) Molecular Formula Key Functional Groups Similarity Score*
Ethyl 5-bromo-4-methylthiazole-2-carboxylate 79247-79-3 Br (5), Me (4), COOEt (2) C₈H₈BrNO₂S Ester, Bromine, Methyl -
Ethyl 2-bromo-4-methylthiazole-5-carboxylate 22900-83-0 Br (2), Me (4), COOEt (5) C₈H₈BrNO₂S Ester, Bromine, Methyl 0.81
2-Amino-5-bromo-4-methylthiazole 3034-57-9 Br (5), Me (4), NH₂ (2) C₄H₅BrN₂S Amine, Bromine, Methyl 0.85
5-Bromo-2-ethyl-4-methylthiazole 863190-90-3 Br (5), Me (4), Et (2) C₆H₇BrN₂S Ethyl, Bromine, Methyl 0.73

*Similarity scores derived from structural and functional group comparisons in literature .

Key Observations:

Positional Isomerism : Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0) is a positional isomer of the target compound. The bromine and ester groups are swapped between positions 2 and 5, altering electronic distribution. The ester group at position 2 in the target compound may enhance electrophilicity at the adjacent carbon, favoring nucleophilic substitution reactions compared to its isomer .

Halogen vs.

Biological Activity

Ethyl 5-bromo-4-methylthiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of a bromine atom and an ester functional group contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. This compound has been investigated for its ability to inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance its antimicrobial potency .

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitotic processes. It has been reported to inhibit the activity of HSET (KIFC1), a protein crucial for proper spindle formation during cell division, leading to multipolar spindles and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via HSET inhibition
Enzyme InteractionBinding to enzymes affecting metabolic pathways

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can bind to DNA and proteins, influencing cellular processes such as replication and transcription. This interaction can lead to the modulation of various biochemical pathways, enhancing or inhibiting cellular functions depending on the context .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on centrosome-amplified cancer cells. The results indicated that treatment with this compound resulted in increased multipolarity in these cells, confirming its role as an effective anticancer agent. The study highlighted the compound's potential as a lead candidate for developing new cancer therapies .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential application in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-4-methylthiazole-2-carboxylate?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example:

  • Step 1: Bromination of a precursor thiazole ring using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2: Esterification via coupling reactions (e.g., using ethyl chloroformate or ethanol under acidic catalysis).
  • Purification: Crystallization with a petroleum ether/ethyl acetate (95:5) solvent system, as demonstrated for structurally similar compounds .

Key Parameters:

  • Reaction temperature (typically 0–5°C for bromination to avoid side reactions).
  • Solvent polarity adjustment to optimize crystallization yield.

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0°C75–80
EsterificationEthanol, H₂SO₄, reflux85–90

Q. Which spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • TLC: Monitor reaction progress using silica gel plates and UV visualization.
  • Melting Point: Confirm purity via differential scanning calorimetry (DSC).
  • IR Spectroscopy: Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR:
    • ¹H NMR: Methyl groups (δ 1.2–1.4 ppm for ethyl ester), bromine-induced deshielding of adjacent protons.
    • ¹³C NMR: Ester carbonyl (δ ~165 ppm), thiazole carbons (δ ~120–150 ppm).
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and bromine isotope patterns .

Q. Table 2: Representative NMR Data

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Ethyl CH₃1.35Triplet-OCO₂CH₂CH₃
Thiazole C-5142.7-Br-substituted carbon

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å).
  • Structure Solution: Employ direct methods (SHELXS) for phase determination.
  • Refinement: Iterative cycles using SHELXL to model atomic positions, thermal parameters, and hydrogen bonding.
  • Validation: Analyze R-factors (<5% for high-quality data) and electron density maps .

Key Challenges:

  • Handling disorder in the ethyl ester group.
  • Resolving weak diffraction due to crystal twinning.

Q. Table 3: Crystallographic Data

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.45, c=15.67
R-factor0.042

Q. What role do intermolecular interactions play in crystal packing?

Methodological Answer:

  • Hydrogen Bonding: Use graph set analysis (e.g., Etter’s rules) to categorize C–H···O/N interactions. For example, intramolecular C–H···O bonds stabilize the asymmetric unit .
  • π-π Stacking: Measure centroid distances (3.5–4.0 Å) between thiazole rings using Mercury software.
  • Hirschfeld Surface Analysis: Quantify interaction contributions (e.g., H···H contacts ≈34%, Br···H ≈10%) .

Advanced Tip: Compare Hirshfeld surfaces across derivatives to assess substituent effects on packing efficiency.

Q. How can computational methods predict reactivity or synthetic pathways?

Methodological Answer:

  • Retrosynthesis Tools: Use databases (Reaxys, SciFinder) to identify feasible precursors (e.g., ethyl 4-methylthiazole-2-carboxylate).
  • DFT Calculations: Optimize transition states for bromination using Gaussian09 at the B3LYP/6-31G* level.
  • Reactivity Descriptors: Calculate Fukui indices to predict electrophilic attack sites on the thiazole ring .

Case Study: A study on ethyl 5-bromothiazole-4-carboxylate (CAS 100367-77-9) showed bromine preferentially attacks the 5-position due to electron-withdrawing effects of the ester group .

Q. How do substitution patterns influence physicochemical properties?

Methodological Answer:

  • Comparative Analysis: Replace bromine with chlorine or methyl groups and measure:
    • LogP: Increased hydrophobicity with bromine (experimental LogP ≈2.5 vs. 1.8 for chloro analog).
    • Thermal Stability: DSC reveals bromine lowers melting point (mp ≈95°C vs. 110°C for methyl derivative) .
  • Electronic Effects: UV-Vis spectroscopy shows bromine red-shifts λmax by ~20 nm due to heavy atom effect.

Q. Table 4: Substituent Effects

SubstituentMelting Point (°C)LogP
Br952.5
Cl1102.1
CH₃1201.9

Q. How to address contradictions in reported spectral data?

Methodological Answer:

  • Reproducibility Checks: Ensure consistent solvent (e.g., CDCl₃ for NMR) and calibration standards.
  • Dynamic Effects: Account for temperature-dependent conformational changes (e.g., thiazole ring puckering) using variable-temperature NMR .
  • Collaborative Validation: Cross-verify data with multiple labs or databases (e.g., PubChem, NIST).

Example: Discrepancies in ¹³C NMR shifts for the ester carbonyl (δ 165–168 ppm) may arise from crystallographic vs. solution-state measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-4-methylthiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-4-methylthiazole-2-carboxylate

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